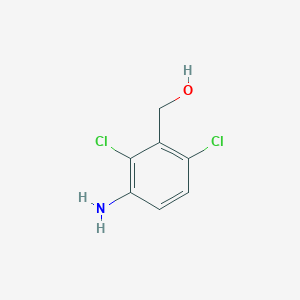

(3-Amino-2,6-dichlorophenyl)methanol

Description

(3-Amino-2,6-dichlorophenyl)methanol is a chlorinated aromatic compound with the molecular formula C₇H₆Cl₂NO. Its structure consists of a phenyl ring substituted with two chlorine atoms at the 2- and 6-positions, an amino group (-NH₂) at the 3-position, and a hydroxymethyl (-CH₂OH) group at the benzylic position. The chlorine substituents confer electron-withdrawing effects, while the amino group introduces electron-donating resonance, creating a unique electronic environment.

Synthetic routes for analogous compounds (e.g., triazine derivatives with phenylmethanol groups) often employ DIBAL-H-mediated reductions of methyl esters under cryogenic conditions (-70°C), as demonstrated in related syntheses . However, specific details on the synthesis of (3-Amino-2,6-dichlorophenyl)methanol require further investigation.

Properties

IUPAC Name |

(3-amino-2,6-dichlorophenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c8-5-1-2-6(10)7(9)4(5)3-11/h1-2,11H,3,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIDWRPRJJQRDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40608423 | |

| Record name | (3-Amino-2,6-dichlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83141-04-2 | |

| Record name | (3-Amino-2,6-dichlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40608423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-2,6-dichlorophenyl)methanol typically involves the reaction of 2,6-dichloroaniline with formaldehyde under controlled conditions. The reaction proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol, and a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of (3-Amino-2,6-dichlorophenyl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-2,6-dichlorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-amino-2,6-dichlorobenzaldehyde or 3-amino-2,6-dichlorobenzoic acid.

Reduction: Formation of 3-amino-2,6-dichloroaniline.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Amino-2,6-dichlorophenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of (3-Amino-2,6-dichlorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxymethyl groups play a crucial role in these interactions, facilitating binding to the target sites. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

(a) Triazine Derivatives with Phenylmethanol Substituents

Compounds 9e (C₂₂H₁₇ClN₄O₃) and 9f (C₂₆H₂₆N₄O₃) from Monatshefte für Chemie (2018) share structural motifs with the target compound, including a phenylmethanol group. However, they feature triazine cores with phenoxy substituents (e.g., 2-chlorophenoxy in 9e and 4-tert-butylphenoxy in 9f) . Key differences include:

- Synthetic Yield : Both 9e and 9f achieved quantitative yields (~100%) via DIBAL-H reductions, suggesting efficient methodologies for benzylic alcohol synthesis .

(b) Schiff Base Ligand (BrcOH)

The Schiff base ligand BrcOH (C₁₃H₈BrCl₂NO) from Spectroscopic, Anti-cancer, Anti-bacterial Studies (2023) contains a 4-bromo-2,6-dichlorophenyl group and a phenolic -OH. Unlike the target compound, BrcOH forms bivalent metal complexes (Ni(II), Pd(II), etc.) with demonstrated anti-cancer and anti-bacterial activities . The absence of a hydroxymethyl group in BrcOH limits direct comparison but highlights the role of halogen substituents in enhancing bioactivity through increased electrophilicity.

(c) 3-Amino-2,6-dimethylphenol

This aminophenol derivative (C₈H₁₁NO) features methyl groups at the 2- and 6-positions instead of chlorine. According to the SCCS report (), aminophenols like this are non-irritating in ocular toxicity assays at in-use concentrations, attributed to their moderate polarity and stable aromatic systems . The target compound’s chlorine substituents may increase reactivity and toxicity risks, though empirical data are lacking.

Physicochemical and Spectroscopic Properties

The table below summarizes key properties of (3-Amino-2,6-dichlorophenyl)methanol and structurally related compounds:

Notes:

- Solubility : Chlorine and tert-butyl groups in 9e /9f likely reduce aqueous solubility compared to the target compound’s hydroxymethyl group.

- Spectroscopy : The tert-butyl signal at δ 1.31 in 9f ’s ¹H NMR exemplifies alkyl group effects, whereas NH and OH protons in similar compounds resonate near δ 5–10 .

Reactivity and Functional Group Analysis

- Hydroxymethyl (-CH₂OH) vs. Phenolic -OH: The hydroxymethyl group in the target compound may undergo oxidation to a carboxylic acid or participate in ether formation, unlike the phenolic -OH in BrcOH or 3-amino-2,6-dimethylphenol, which is more acidic (pKa ~10) .

- Amino Group Reactivity: The 3-amino group in the target compound could act as a ligand for metal coordination, akin to BrcOH’s imine nitrogen in Schiff base complexes .

Biological Activity

Overview

(3-Amino-2,6-dichlorophenyl)methanol is an organic compound with the molecular formula C7H7Cl2NO. It features an amino group, two chlorine atoms, and a hydroxymethyl group attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications.

Synthesis

The synthesis of (3-Amino-2,6-dichlorophenyl)methanol typically involves the reaction of 2,6-dichloroaniline with formaldehyde. This reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product. Common solvents used in this synthesis include ethanol, and sodium borohydride often serves as a reducing agent.

The biological activity of (3-Amino-2,6-dichlorophenyl)methanol is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The amino and hydroxymethyl groups facilitate binding to these targets, leading to various biological effects. The compound may exhibit both inhibition and activation of enzymatic activities, influencing cellular processes in different biological contexts.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (3-Amino-2,6-dichlorophenyl)methanol against various bacterial strains. It has shown effectiveness against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The compound's mechanism in this context may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Cytotoxic Activity

In addition to its antimicrobial properties, (3-Amino-2,6-dichlorophenyl)methanol has been investigated for its cytotoxic effects on cancer cells. Research indicates that it can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116). The compound's ability to modulate apoptotic pathways makes it a candidate for further development as an anticancer agent .

Comparative Analysis

To better understand the unique properties of (3-Amino-2,6-dichlorophenyl)methanol, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-[(2,6-Dichlorophenyl)amino]phenylmethanol | Similar structure | Moderate cytotoxicity |

| 3-Amino-2,6-dichlorobenzaldehyde | Contains an aldehyde group | Limited antibacterial effects |

| 3-Amino-2,6-dichlorobenzoic acid | Contains a carboxylic acid | Enhanced anti-inflammatory effects |

The presence of both amino and hydroxymethyl groups in (3-Amino-2,6-dichlorophenyl)methanol contributes to its distinct chemical reactivity and biological activity compared to these similar compounds.

Case Studies

- Antimicrobial Efficacy : A study published in Scientific Reports demonstrated that derivatives of (3-Amino-2,6-dichlorophenyl)methanol exhibited significant antimicrobial activity against MRSA strains, highlighting its potential as a therapeutic agent in treating resistant infections .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that treatment with (3-Amino-2,6-dichlorophenyl)methanol led to a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.